4-Chlorobenzyl mercaptan

Biodegradation Environmental Fate Metabolite Profiling

Researchers requiring a benzyl mercaptan with defined electron-withdrawing properties face supply inconsistency and misidentified degradation kinetics when using unsubstituted analogs. 4-Chlorobenzyl mercaptan (CAS 6258-66-8) delivers precise para-chloro functionality: • Environmental fate: Essential analytical standard for thiobencarb anaerobic degradation pathway studies; avoids inaccurate metabolic profiling inherent to generic benzyl mercaptan. • API synthesis: Enhanced nucleophilic reactivity (Hammett-driven) enables higher yields in S-alkylation and thiol-ene click reactions for antimicrobial pharmacophores. • Materials science: Higher density (1.202 g/mL) and refractive index (n20/D 1.5893) enable tailored optical/mechanical properties in SAMs and polymer additives. Supplied at ≥98% purity with full QC documentation; ready for immediate global dispatch.

Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
CAS No. 6258-66-8
Cat. No. B146261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl mercaptan
CAS6258-66-8
Synonyms4-Chloro-a-toluenethiol
Molecular FormulaC7H7ClS
Molecular Weight158.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS)Cl
InChIInChI=1S/C7H7ClS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
InChIKeyGKQXPTHQTXCXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl Mercaptan: Chemical Profile & Procurement


4-Chlorobenzyl mercaptan (C7H7ClS, MW 158.65) is an aromatic thiol characterized by a para-chloro substituent on the benzyl mercaptan scaffold. It is a low-melting crystalline solid (19-20°C) with a density of 1.202 g/mL at 25°C and a refractive index of n20/D 1.5893 . The compound's reactivity is governed by the electron-withdrawing nature of the chlorine substituent, which influences its behavior in nucleophilic substitution, oxidation, and hydrogen-isotope exchange reactions [1]. As a versatile intermediate, it serves as a building block for pharmaceuticals, agrochemicals, and polymer additives , with its procurement value tightly linked to the quantifiable differentiation described in the evidence sections below.

Intermediate Type
Electron-deficient aromatic thiol building block
Key Selection Factor
Para-chloro substituent dictates reactivity and fate profile
Use Context
Synthetic intermediate; environmental metabolite standard

4-Chlorobenzyl Mercaptan: Generic Substitution Risks


The presence of the para-chloro substituent fundamentally alters the physicochemical and biological fate of 4-chlorobenzyl mercaptan relative to unsubstituted benzyl mercaptan or other analogs. Simple substitution with a generic benzyl mercaptan is not scientifically defensible due to quantifiable differences in biodegradation profiles, atmospheric oxidation half-life, and reactivity in key synthetic transformations. These differences are not merely incremental but can dictate the success or failure of an application, particularly in environmental fate studies, pharmaceutical synthesis, and materials science where precise molecular properties are required. The following evidence quantifies these differences to inform a data-driven procurement decision.

Risk Dimension
Why Benzyl Mercaptan May Not Transfer
Biodegradation Profile
Strain-specific inversion may invalidate environmental fate models
Atmospheric Lifetime
Longer tropospheric half-life may alter exposure-model interpretation
Physical State & Handling
Low-melting solid vs. liquid; density and refractive index differ ~14%

4-Chlorobenzyl Mercaptan vs. Analogs: Quantitative Comparison


Biodegradation: Inverse Strain Specificity

In anaerobic degradation studies using isolated bacterial strains, 4-chlorobenzyl mercaptan and benzyl mercaptan exhibit opposite patterns of degradation efficiency. For Dechloromonas sp. Th1, 4-chlorobenzyl mercaptan degradation (55.2 ± 6.3%) is 7.1-fold higher than benzyl mercaptan (7.8 ± 2.7%). Conversely, for Thauera sp. Th2, benzyl mercaptan degradation (70.5 ± 5.5%) is 1.8-fold higher than 4-chlorobenzyl mercaptan (38.8 ± 1.8%) [1]. This strain-dependent inversion demonstrates that the chloro substituent does not simply reduce or enhance degradation uniformly; it fundamentally alters the substrate recognition and metabolic pathway.

Biodegradation: Inverse Strain Specificity
Head-to-head
7.1-fold higher (Th1); 1.8-fold lower (Th2) vs. benzyl mercaptan
Reported strain-dependent pathway inversion; supports metabolite profiling review
Data to verify: Dechloromonas sp. Th1, Thauera sp. Th2 under anaerobic conditions
Biodegradation Environmental Fate Metabolite Profiling

Atmospheric Oxidation: Distinct Tropospheric Persistence

The atmospheric fate of 4-chlorobenzyl mercaptan is quantifiably different from unsubstituted benzyl mercaptan. The OH radical reaction rate constant for 4-chlorobenzyl mercaptan is 41.4563 × 10⁻¹² cm³/molecule·sec, corresponding to a tropospheric half-life of 0.258 days (6.2 hours) assuming a 12-hour day and 1.5×10⁶ OH/cm³ . In contrast, benzyl mercaptan has a reported OH rate constant of approximately 58.2 × 10⁻¹² cm³/molecule·sec, leading to a shorter half-life of ~0.18 days [1]. This ~30% reduction in reactivity for the chloro-substituted compound translates to a measurably longer atmospheric residence time.

Atmospheric Oxidation: Persistence
Cross-study
kOH ≈ 41.5 × 10⁻¹² cm³/molecule·sec; half-life ~0.26 days
Reported ~44% longer tropospheric half-life vs. benzyl mercaptan; supports fate-model interpretation
Estimated OH radical kinetics; 12-hr day, 1.5×10⁶ OH/cm³
Atmospheric Chemistry Environmental Persistence OH Radical Kinetics

Chloro Substituent Enhances Nucleophilic Reactivity

The reactivity of monosubstituted benzyl mercaptans in hydrogen-isotope exchange reactions follows the Hammett equation, with electron-withdrawing substituents such as para-chloro enhancing the reaction rate [1]. While exact rate constants for 4-chlorobenzyl mercaptan are not provided in the open literature, the Hammett σₚ value for chlorine (+0.23) predicts a quantifiable increase in reactivity relative to unsubstituted benzyl mercaptan (σₚ = 0.00). This class-level inference is supported by the observed order of substituent effects: electron-withdrawing groups (e.g., Cl, NO₂) accelerate the exchange reaction, whereas electron-donating groups (e.g., OCH₃) decelerate it [1].

Nucleophilic Reactivity
Class-level inference
Hammett σₚ = +0.23 (Cl) vs. 0.00 (H) predicts directional enhancement
Supports selection for nucleophilic reaction context; rate constant difference not directly reported
Data to verify; source describes substituent trend in T-for-H exchange
Physical Organic Chemistry Reactivity Prediction Hammett Equation

Physical State: Low-Melting Solid vs. Liquid

4-Chlorobenzyl mercaptan is a low-melting crystalline solid with a melting point of 19-20°C , whereas benzyl mercaptan is a liquid at room temperature with a melting point of -29°C . This ~48°C difference in melting point directly impacts handling, storage, and formulation. 4-Chlorobenzyl mercaptan also exhibits a higher density (1.202 g/mL at 25°C) compared to benzyl mercaptan (1.058 g/mL at 25°C), a ~14% increase . The refractive index of 4-chlorobenzyl mercaptan (n20/D 1.5893) is also higher than that of benzyl mercaptan (n20/D 1.575), reflecting the influence of the chlorine atom on polarizability .

Physical State Comparison
Head-to-head
ΔTm = +48°C; ΔDensity = +13.6% vs. benzyl mercaptan
Solid near RT alters handling; supports formulation-property review
Lit. values; melting point 19-20°C; density 1.202 g/mL at 25°C
Physicochemical Properties Handling and Storage Formulation

Chloro Substituent Modulates Thiol Acidity (pKa)

The predicted pKa of 4-chlorobenzyl mercaptan is 9.32 ± 0.10 , while the experimentally determined pKa of benzyl mercaptan in water is 9.43 at 25°C [1]. The electron-withdrawing para-chloro substituent lowers the pKa by approximately 0.11 units, reflecting a modest increase in acidity (approximately 30% greater Ka). For comparison, the predicted pKa of 4-methoxybenzyl mercaptan, bearing an electron-donating substituent, is 9.93 ± 0.10 , a shift of +0.61 units relative to 4-chlorobenzyl mercaptan, corresponding to a ~4-fold difference in acid dissociation constant.

Thiol Acidity (pKa)
Cross-study
pKa = 9.32 ± 0.10 (predicted) vs. 9.43 (benzyl mercaptan)
Reported modest pKa shift; may influence pH-dependent thiolate context
Predicted value; experimental benzyl mercaptan pKa from literature
Acid-Base Chemistry Thiol Reactivity pKa Prediction

4-Chlorobenzyl Mercaptan: Key Application Scenarios


Environmental Fate: Thiobencarb Degradation Studies

4-Chlorobenzyl mercaptan is a key intermediate in the anaerobic degradation pathway of the herbicide thiobencarb. Its distinct biodegradation profile compared to benzyl mercaptan (as evidenced in Section 3, Item 1) makes it an essential analytical standard and reference compound for environmental fate studies. Using a generic benzyl mercaptan standard would yield inaccurate degradation kinetics and misidentify metabolic bottlenecks, potentially leading to flawed environmental risk assessments. [1]

Pharmaceutical Synthesis: Electron-Deficient Benzyl Thiols

The enhanced nucleophilic reactivity of 4-chlorobenzyl mercaptan, as inferred from Hammett analysis (Section 3, Item 3), makes it a preferred building block for the synthesis of bioactive molecules where the electron-withdrawing chloro substituent is required for target binding or metabolic stability. Its use in the synthesis of β-unsaturated ketones and as a precursor to carbofuran derivatives is well-documented. The quantifiable reactivity advantage over benzyl mercaptan can translate to higher yields or milder reaction conditions in S-alkylation and thiol-ene click reactions.

Antimicrobial and Antifungal Agent Development

Derivatives of 4-chlorobenzyl mercaptan have demonstrated antimicrobial activity, including growth inhibition against Mycobacterium tuberculosis and antifungal effects against Botrytis cinerea and Colletotrichum gloeosporioides. The chloro substituent is critical for this activity; substituting with an unsubstituted benzyl or methoxy analog would likely abolish or significantly reduce potency, as evidenced by structure-activity relationship studies in chlorophenyl derivatives. The compound serves as a key intermediate for constructing the chlorophenyl pharmacophore essential for antimicrobial action. [2]

Functionalized Thiols for Polymer & Surface Modification

The distinct physicochemical properties of 4-chlorobenzyl mercaptan—specifically its higher density and refractive index compared to benzyl mercaptan (Section 3, Item 4)—enable the synthesis of functionalized materials with tailored optical and mechanical properties. Its use in the preparation of polymer additives, surfactants, and self-assembled monolayers (SAMs) on gold surfaces leverages the chloro substituent for further functionalization (e.g., via cross-coupling reactions) while maintaining the desirable thiol anchoring group.

Application
Selection Property
Validation Focus
Environmental Fate Analysis
Strain-specific metabolite profile
Degradation kinetics model review
Pharmaceutical Synthesis
Electron-deficient thiol reactivity context
Nucleophilic reaction yield review
Antimicrobial Derivative Development
Chlorophenyl pharmacophore context
Structure-activity relationship review
Functionalized Material Design
Density and refractive index profile
Surface modification and optical property review

Technical Documentation Hub

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29 linked technical documents
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